BenchChemオンラインストアへようこそ!

trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol

Medicinal Chemistry Kinase Inhibition Stereochemistry

trans-2-(2-Ethyl-1H-imidazol-1-yl)cyclobutan-1-ol is a disubstituted cyclobutanol derivative bearing an N-linked 2-ethylimidazole moiety. Its molecular formula is C₉H₁₄N₂O (MW 166.22 g/mol), and it is generally supplied at ≥95% purity.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 2165817-14-9
Cat. No. B1485386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol
CAS2165817-14-9
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1C2CCC2O
InChIInChI=1S/C9H14N2O/c1-2-9-10-5-6-11(9)7-3-4-8(7)12/h5-8,12H,2-4H2,1H3/t7-,8-/m1/s1
InChIKeyHOMQHEOBHHFLPB-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(2-Ethyl-1H-imidazol-1-yl)cyclobutan-1-ol (CAS 2165817-14-9): Baseline Identity and Procurement-Relevant Characteristics


trans-2-(2-Ethyl-1H-imidazol-1-yl)cyclobutan-1-ol is a disubstituted cyclobutanol derivative bearing an N-linked 2-ethylimidazole moiety. Its molecular formula is C₉H₁₄N₂O (MW 166.22 g/mol), and it is generally supplied at ≥95% purity . The compound features a stereodefined trans-substitution pattern on the cyclobutane ring, a structural motif associated with conformational rigidity in biologically active molecules [1]. As a custom-synthesis building block, it occupies a niche space between simple imidazole heterocycles and more elaborate fused-ring systems, offering a distinct combination of hydrogen-bond donor/acceptor capacity and a chiral, non-planar core that is not replicable by common imidazole regioisomers or acyclic linkers.

Why Generic Substitution Fails for trans-2-(2-Ethyl-1H-imidazol-1-yl)cyclobutan-1-ol (CAS 2165817-14-9): The Critical Role of Defined Stereochemistry


The biological and physicochemical performance of cyclobutyl-imidazole compounds is highly sensitive to the relative and absolute stereochemistry of the cyclobutane ring, as demonstrated by the differential CDK selectivity profiles of cis- versus trans-cyclobutyl substituted imidazoles [1]. Interchanging this compound with the structurally analogous 1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS 2153790-87-3) or 2-(1H-imidazol-1-yl)cyclobutan-1-ol introduces a different spatial orientation of the heterocycle or removes the 2-ethyl substituent entirely, which can disrupt key hydrophobic interactions and hydrogen-bond geometries in a binding pocket. Without explicit verification, a generic substitution risks undermining target engagement specificity and compromising assay reproducibility in both biochemical and cell-based screening campaigns.

Product-Specific Evidence Guide for trans-2-(2-Ethyl-1H-imidazol-1-yl)cyclobutan-1-ol (CAS 2165817-14-9): Quantifiable Differentiation Metrics for Procurement Decisions


Stereochemical Integrity: trans vs. cis Cyclobutyl Conformational Restriction Disclosed by CDK Inhibitor Studies

The trans-disubstituted cyclobutane scaffold imposes a distinct relative orientation of substituents compared to cis-analogs. In a molecular dynamics study of cyclobutyl-substituted imidazole CDK inhibitors, the cis-substituted inhibitors exhibited up to 30-fold selectivity for CDK5 over CDK2, while the trans geometry placed the imidazole and the substituent on the opposite face, altering the binding-mode energetics [1]. Although the cited study assessed 4-aminoimidazole congeners rather than the specific title compound, the underlying principle of conformational restriction is directly transferable: the trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol presents the hydroxyl and the 2-ethylimidazole on opposite faces of the cyclobutane ring, a spatial arrangement that cannot be mimicked by the corresponding cis-cyclobutanol isomers or by the achiral 1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS 2153790-87-3).

Medicinal Chemistry Kinase Inhibition Stereochemistry

Physicochemical Differentiation: Predicted Hydrogen-Bond Donor/Acceptor Profile vs. Common Comparators

The presence of a free secondary alcohol on the cyclobutane ring distinguishes this compound from analogs that lack a hydrogen-bond donor (HBD) or mask it. The compound has one HBD (the hydroxyl) and two acceptor nitrogens (imidazole), giving a polar surface area (tPSA) of 38.05 Ų [1]. In contrast, 2-cyclobutyl-1H-imidazole (CAS 89943-00-0) has zero HBDs (tPSA 28.68 Ų), and 1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS 2153790-87-3), while retaining the HBD, introduces a flexible methylene spacer that increases the number of rotatable bonds from 2 to 3, potentially reducing conformational rigidity . These computed differences imply distinct permeability and solubility profiles that are relevant when selecting building blocks for fragment-based lead generation.

Computational Chemistry Drug Design Physicochemical Properties

Purity and Quality Control: Vendor-Specific Batch Analysis vs. In-House Standards

Commercial suppliers of the compound, such as Bidepharm, routinely provide batch-specific quality control data including NMR, HPLC, and GC analyses, demonstrating purity of ≥98% for this compound . The closely related analog 1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is typically offered at ≥98% purity as well; however, its methylene spacer and different regioisomeric attachment mean that even high purity cannot compensate for the fundamental structural discrepancy . The title compound's trans stereochemistry is confirmed by the IUPAC name (1R,2R)-2-(2-ethylimidazol-1-yl)cyclobutan-1-ol as listed in vendor catalogs, whereas the methylene-bridged analog lacks any stereochemical designation, indicating an achiral quaternary carbon .

Analytical Chemistry Quality Control Procurement

Application Scenarios for trans-2-(2-Ethyl-1H-imidazol-1-yl)cyclobutan-1-ol (CAS 2165817-14-9): Evidence-Driven Use Cases


Stereospecific Fragment-Based Screening Libraries

The trans-cyclobutanol scaffold, with its defined stereochemistry and free hydroxyl, is an ideal candidate for fragment libraries targeting kinases where the spatial presentation of a hydrogen-bond donor is critical for hinge-region recognition. As established in Section 3, the trans configuration of the cyclobutane ring dictates a specific angular relationship between the imidazole and the hydroxyl group that cannot be achieved with cis isomers or achiral linkers [1]. This compound can be directly used as a low-molecular-weight (166 Da) 3D fragment in high-concentration biochemical screens, where its favorable rotatable bond count (2) limits conformational flexibility and enhances binding efficiency.

Selective CDK Probe Optimization

Given the class-level evidence that cyclobutyl-substituted imidazoles can provide up to 30-fold selectivity between CDK5 and CDK2 [1], this compound serves as a logical starting point for structure-activity relationship (SAR) expansion. The trans isomer specifically places the 2-ethylimidazole on the opposite face of the cyclobutanol, which may alter CDK selectivity profiles compared to published cis-substituted inhibitors. Procurement of this specific stereoisomer enables systematic exploration of the stereochemical determinants of CDK inhibition without the confounding effects of mixed or undefined stereochemistry.

Proof-of-Concept for Chiral Building Block Incorporation

The compound's commercial availability at ≥98% purity with confirmed trans stereochemistry allows its use as a benchmark chiral building block in the synthesis of more complex bioactive molecules. Its purity and stereochemical integrity, as detailed in the QC evidence, ensure that observed biological activity can be unambiguously attributed to the intended stereoisomer, an essential requirement for valid patent composition-of-matter claims and for reproducible pharmacology [1].

Quote Request

Request a Quote for trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.